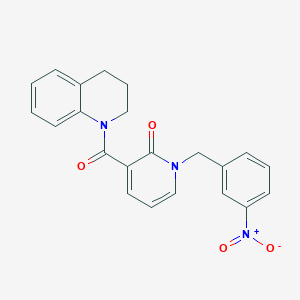

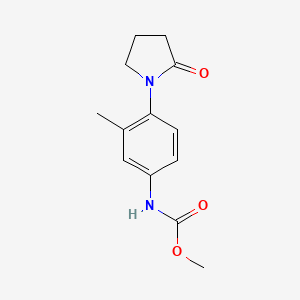

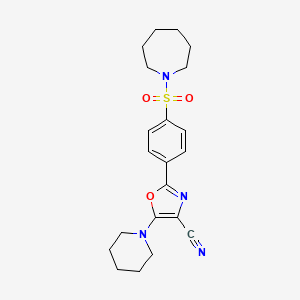

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the reaction of 3-aminoquinolines with α-substituted carboxylic acid chloride affords 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides, which are cyclized with NaOEt to afford 2H-[1,4] oxazino[3,2-c]quinoline-3,5(4H,6H)-dione derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities : This compound is an important intermediate for synthesizing biologically active compounds. It has been used in the synthesis of various derivatives that exhibit potential biological activities, including anticancer properties (Wang et al., 2016).

Enantioselective Synthesis : Enantioselective synthesis of derivatives of this compound has been explored. These processes are crucial for creating compounds with specific configurations, which can be significant in drug development and other areas of chemistry (Blay et al., 2007).

Antiarrhythmic Properties : Isoquinoline derivatives related to this compound have been synthesized and studied for their antiarrhythmic properties. This indicates potential applications in cardiovascular pharmacology (Markaryan et al., 2000).

Coordination Compounds and Catalysis : Coordination compounds based on derivatives of this compound have been synthesized and tested in enantioselective catalysis. This suggests applications in synthetic chemistry and materials science (Jansa et al., 2007).

Crystal Structure and Receptor Interactions : The crystal structures of certain derivatives show interactions with dopamine D2 and serotonin 5-HT1A receptors, indicating potential applications in neuroscience and pharmacology (Ullah et al., 2015).

Antitumor Activity : Some derivatives have shown antitumor activities in vitro, highlighting the compound's potential in cancer research and therapy (Zhu et al., 2011).

Metabolite Identification : Metabolites of related compounds have been identified, which is crucial for understanding the pharmacokinetics and pharmacodynamics in drug development (Umehara et al., 2009).

Picric Acid Sensing : Certain derivatives can identify picric acid with high selectivity and sensitivity, suggesting applications in chemical sensing and safety (Yu et al., 2017).

Electrochemical Studies : Electrochemical conversions of related compounds have been studied, which can be useful in understanding redox reactions and designing electrochemical sensors or devices (Stradiņš et al., 2001).

Antimalarial Potential : Novel derivatives have been synthesized and shown potent antimalarial activity, indicating the compound's relevance in addressing global health issues like malaria (Saini et al., 2016).

Propiedades

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-21-19(22(27)24-13-4-8-17-7-1-2-11-20(17)24)10-5-12-23(21)15-16-6-3-9-18(14-16)25(28)29/h1-3,5-7,9-12,14H,4,8,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXYUWSMMQXKKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

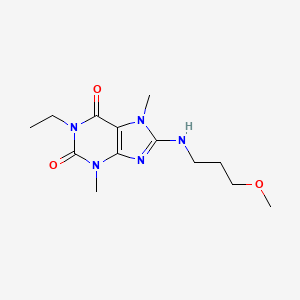

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)

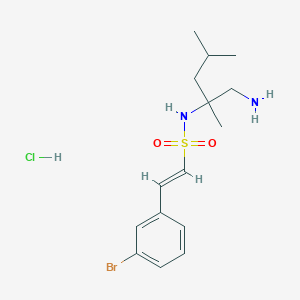

![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)

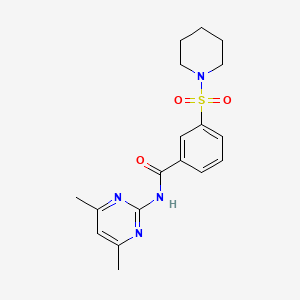

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)

![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)